molecular formula C6H14Cl2N2 B11908376 (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride

(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride

Cat. No.: B11908376
M. Wt: 185.09 g/mol
InChI Key: YJMPDZLZEKRKFR-XRIGFGBMSA-N
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Description

(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where a single nitrogen atom is shared between two rings, creating a rigid and stable framework. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which can enhance its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R)-5-azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro linkage.

Industrial Production Methods: Industrial production of (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may be converted to various oxidized forms depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This can include nucleophilic substitution reactions, where nucleophiles attack the spirocyclic nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic amines with biological targets.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may impart specific biological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and solubility properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Pyrazole Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a range of biological activities.

    Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.

Uniqueness: The uniqueness of (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H/t5-;;/m0../s1

InChI Key

YJMPDZLZEKRKFR-XRIGFGBMSA-N

Isomeric SMILES

C1CC12CNC[C@@H]2N.Cl.Cl

Canonical SMILES

C1CC12CNCC2N.Cl.Cl

Origin of Product

United States

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